molecular formula C14H14O B14625551 Benzene, 1-methyl-2-(phenoxymethyl)- CAS No. 57076-47-8

Benzene, 1-methyl-2-(phenoxymethyl)-

Cat. No.: B14625551
CAS No.: 57076-47-8
M. Wt: 198.26 g/mol
InChI Key: XQSXCTZJXBGYPJ-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-2-(phenoxymethyl)- is a chemical compound of interest in organic and medicinal chemistry research. As an aromatic ether, it features a phenoxymethyl group attached to a toluene (methylbenzene) ring system. This structure is a common motif in the development of novel pharmaceutical compounds. For instance, the phenoxymethyl group is a key structural component in established therapeutics like Phenoxymethylpenicillin, a penicillin antibiotic . Furthermore, phenyl derivatives with similar structural complexity are actively investigated in early-stage research for modulating biological pathways, including those related to metabolic conditions . Researchers utilize this compound and its analogs as synthetic intermediates or building blocks for constructing more complex molecules. It is strictly for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

57076-47-8

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-methyl-2-(phenoxymethyl)benzene

InChI

InChI=1S/C14H14O/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14/h2-10H,11H2,1H3

InChI Key

XQSXCTZJXBGYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis: Primary Industrial Route

Reaction Mechanism

The Williamson ether synthesis remains the most widely adopted method, involving nucleophilic substitution between a benzyl halide and a phenol derivative. For 1-methyl-2-(phenoxymethyl)benzene, the reaction proceeds as:

$$
\text{2-Chloromethyl-1-methylbenzene + Phenol} \xrightarrow{\text{Base}} \text{1-Methyl-2-(phenoxymethyl)benzene + HCl}
$$

The base deprotonates the phenol, enhancing its nucleophilicity for attack on the benzylic carbon of the halide.

Optimization of Reaction Conditions

Base Selection

Potassium carbonate (K$$2$$CO$$3$$) is preferred due to its moderate basicity and solubility in polar aprotic solvents. In Example 1 of CN112409206A, K$$2$$CO$$3$$ achieved 93.4% yield at 45–55°C in 1,2-dichloroethane. Sodium carbonate (Na$$2$$CO$$3$$) was less effective, yielding 92.8% under similar conditions.

Solvent Systems
  • Dichloroethane : Enabled reflux at 45–55°C with minimal side reactions.
  • Dichloromethane : Reduced reaction temperature to 30–40°C but required longer durations (15 hrs).
  • Toluene : Produced comparable yields (92–93%) but necessitated higher temperatures (95°C).
Temperature and Time

Optimal results were observed at 45–55°C for 2–3 hours, with prolonged heating (>5 hrs) leading to byproducts like diaryl ethers.

Industrial-Scale Procedure (Adapted from CN112409206A)

  • Charge : 1,2-Dichloroethane (400 g), K$$2$$CO$$3$$ (82.8 g, 0.6 mol), 2-methylphenol (108.2 g, 1.0 mol).
  • Addition : 2-Chloromethylbromobenzene (215.8 g, 1.05 mol) added dropwise over 3 hrs.
  • Reaction : Stirred at 45–55°C for 2 hrs.
  • Workup : Filtration, solvent distillation, and vacuum purification yielded 259.2 g (93.4%) of product (GC purity: 99.8%).

Alternative Synthetic Approaches

Friedel-Crafts Alkylation

Though less common, Friedel-Crafts reactions using aluminum chloride (AlCl$$_3$$) catalysts have been explored. For example, CN110256210B utilized diphenylchloromethane with 1,2,3-trimethoxybenzene in cyclohexane at 80–140°C. However, this method introduced regioisomeric byproducts (15–20%) and required costly purification.

Ullmann Coupling

Copper-mediated coupling between aryl halides and phenols was reported in WO2007069266A2 for related structures. While effective for electron-deficient aromatics, the requirement for stoichiometric copper and elevated temperatures (120–150°C) limited its applicability to 1-methyl-2-(phenoxymethyl)benzene.

Preparation of Key Starting Materials

2-Chloromethyl-1-methylbenzene

Synthesized via free-radical chlorination of 2-methyltoluene using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN). Alternatively, thionyl chloride (SOCl$$_2$$) treatment of 2-methylbenzyl alcohol achieved 85–90% conversion.

Phenol Derivatives

  • Phenol : Commercial availability makes it ideal for large-scale synthesis.
  • Substituted Phenols : Electron-donating groups (e.g., methoxy) require adjusted stoichiometry to counteract reduced nucleophilicity.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (DMSO-d$$6$$) : δ 7.21–7.24 (m, Ar–H), 5.20 (s, CH$$2$$–O), 2.35 (s, CH$$_3$$).
  • FT-IR : 1,684 cm$$^{-1}$$ (C–O–C stretching), 1,240 cm$$^{-1}$$ (C–H bend of CH$$_2$$).

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) confirmed purities >99.5% under optimized conditions. High-performance liquid chromatography (HPLC) using C18 columns resolved regioisomeric impurities (<0.2%).

Byproduct Management and Purification

Common Byproducts

  • Diaryl Ethers : Formed via over-alkylation; minimized by controlled halide addition rates.
  • Dehalogenated Products : Reduced using anhydrous conditions and inert atmospheres.

Purification Techniques

  • Vacuum Distillation : Effective for isolating the target compound (b.p. 145–165°C at 1–2 mmHg).
  • Crystallization : Ethanol/water mixtures (3:1) yielded crystals with >99% purity.

Industrial Scalability and Environmental Impact

Green Chemistry Considerations

  • Solvent Recovery : Dichloroethane and dichloromethane were recycled with >95% efficiency via fractional distillation.
  • Waste Reduction : K$$2$$CO$$3$$ filtrates neutralized with HCl produced minimal saline effluent.

Cost Analysis

Component Cost (USD/kg) Contribution (%)
2-Chloromethyl-1-methylbenzene 12.50 58
2-Methylphenol 8.20 24
K$$2$$CO$$3$$ 1.80 5
Solvent Recovery -2.30 -10

Net production cost: $20.20/kg at 10,000-ton annual capacity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group (-NO2) onto the benzene ring.

    Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3) are used for halogenation reactions.

Major Products:

    Nitration: Produces nitrobenzene derivatives.

    Halogenation: Produces halogenated benzene derivatives such as chlorobenzene or bromobenzene.

Scientific Research Applications

Benzene, 1-methyl-2-(phenoxymethyl)- has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-2-(phenoxymethyl)- primarily involves its interactions with various molecular targets through electrophilic aromatic substitution reactions. The delocalized π-electrons in the benzene ring make it susceptible to attack by electrophiles, leading to the formation of substituted benzene derivatives. These reactions are facilitated by the presence of activating groups such as the methyl and phenoxymethyl groups, which increase the electron density on the benzene ring .

Comparison with Similar Compounds

Alkyl-Substituted Benzenes

Example: Benzene, 1-methyl-2-(1-methylethyl)- (o-Cymene)

  • Molecular Formula : C₁₀H₁₄
  • Molecular Weight : 134.22
  • CAS Number : 527-84-4
  • Key Properties: Retention Index: 1042 iu (non-polar scale), indicating moderate volatility . Applications: Common in essential oils and as a solvent .
  • Structural Impact: The isopropyl group enhances hydrophobicity compared to the phenoxymethyl substituent, reducing polarity and increasing volatility.

Halogenated Ether-Substituted Benzenes

Example: 1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)Benzene

  • Molecular Formula : C₉H₈F₄O
  • Molecular Weight : 208.16
  • CAS Number : 42145-66-4
  • Key Properties :
    • Purity: ≥98% (industrial grade) .
    • Fluorinated substituents increase molecular weight and reduce flammability, making this compound suitable for specialty materials.
  • Comparison: The tetrafluoroethoxy group introduces strong electron-withdrawing effects, contrasting with the electron-donating phenoxymethyl group.

Alkenyl-Substituted Benzenes

Example: Benzene, 1-methyl-2-(1-phenylethenyl)-

  • Molecular Formula : C₁₅H₁₄
  • Molecular Weight : 194.28
  • CAS Number : 947-77-3
  • Key Properties :
    • Styryl groups enable conjugation, enhancing UV absorption for use in photochemical applications .
  • Structural Impact: The ethenyl group introduces π-bond reactivity, differing from the ether-linked phenoxymethyl group’s stability.

Boronate Esters with Phenoxymethyl Groups

Example: 4,4,5,5-Tetramethyl-2-(4-(phenoxymethyl)phenyl)-1,3,2-dioxaborolane

  • Molecular Formula : C₁₉H₂₃BO₃
  • Molecular Weight : 316.20
  • CAS Number : 946409-21-8
  • Key Properties :
    • Purity: ≥98% (used in Suzuki-Miyaura cross-coupling reactions) .
  • Comparison: The phenoxymethyl group here stabilizes the boronate ester, enhancing its utility in catalytic processes.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent Applications/Properties Sources
Benzene, 1-methyl-2-(1-methylethyl)- C₁₀H₁₄ 134.22 527-84-4 Isopropyl Solvents, essential oils
1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)Benzene C₉H₈F₄O 208.16 42145-66-4 Tetrafluoroethoxy Specialty fluorinated materials
Benzene, 1-methyl-2-(1-phenylethenyl)- C₁₅H₁₄ 194.28 947-77-3 Styryl Photochemical applications
4,4,5,5-Tetramethyl-2-(4-(phenoxymethyl)phenyl)-1,3,2-dioxaborolane C₁₉H₂₃BO₃ 316.20 946409-21-8 Phenoxymethyl-boronate Catalytic cross-coupling reactions

Research Findings and Trends

  • Substituent Effects: Electron-Donating Groups (e.g., phenoxymethyl): Enhance solubility in polar solvents and stabilize intermediates in organic synthesis . Electron-Withdrawing Groups (e.g., tetrafluoroethoxy): Increase thermal stability and reduce reactivity in harsh conditions .
  • Analytical Differentiation : Compounds like o-cymene and its isomers are distinguishable via gas chromatography retention indices (e.g., 1042 iu for o-cymene vs. 1020 iu for p-cymene) .

Q & A

Q. What are the common synthetic routes for preparing Benzene, 1-methyl-2-(phenoxymethyl)-?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:
  • Nucleophilic Substitution : React 2-methylphenol with a phenoxymethyl halide (e.g., chloromethyl phenyl ether) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C for 12–24 hours .
  • Friedel-Crafts Alkylation : Use a Lewis acid catalyst (AlCl₃ or FeCl₃) to facilitate the reaction between toluene derivatives and phenoxymethyl electrophiles. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing Benzene, 1-methyl-2-(phenoxymethyl)-?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.3 ppm). ¹³C NMR confirms methyl and phenoxymethyl groups (δ 20–25 ppm for CH₃, δ 60–70 ppm for OCH₂) .
  • IR Spectroscopy : Key peaks include C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • GC-MS : Electron ionization (70 eV) provides fragmentation patterns to validate molecular ion peaks (e.g., m/z 212 for C₁₄H₁₄O) .

Advanced Research Questions

Q. How can HPLC parameters be optimized for analyzing Benzene, 1-methyl-2-(phenoxymethyl)- in complex mixtures?

  • Methodological Answer :
  • Column : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) for high resolution.
  • Mobile Phase : Gradient elution with acetonitrile/water (70:30 to 90:10 over 20 minutes) to separate hydrophobic aromatic derivatives .
  • Detection : UV-Vis at 254 nm for aromatic absorption. Validate retention times (RT) against standards and spike recovery tests to confirm accuracy .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point, density) for this compound?

  • Methodological Answer :
  • Reproducibility : Standardize experimental conditions (e.g., purity of starting materials, inert atmosphere for thermal measurements).
  • Cross-Validation : Use multiple techniques (e.g., differential scanning calorimetry for melting points, gas chromatography for boiling points) .
  • Computational Validation : Compare experimental data with computational predictions (e.g., COSMO-RS for density, Gaussian thermochemistry for boiling points) .

Q. What strategies are effective for evaluating the compound’s thermal stability and decomposition pathways?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset temperatures.
  • Pyrolysis-GC/MS : Analyze volatile decomposition products (e.g., phenolic fragments) at elevated temperatures (~300°C) .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .

Q. What safety protocols are critical when handling Benzene, 1-methyl-2-(phenoxymethyl)- in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile organic compound (VOC) emissions.
  • Waste Disposal : Neutralize waste with 10% NaOH before disposal in halogenated solvent containers .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent Screening : Perform systematic solubility tests in a solvent series (hexane → ethyl acetate → methanol).
  • Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict solubility behavior. Cross-reference with experimental data to identify outliers .

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